Difluoromethanol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

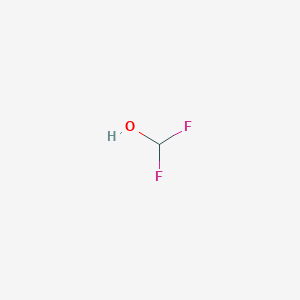

Structure

2D Structure

3D Structure

特性

CAS番号 |

1426-06-8 |

|---|---|

分子式 |

CH2F2O |

分子量 |

68.023 g/mol |

IUPAC名 |

difluoromethanol |

InChI |

InChI=1S/CH2F2O/c2-1(3)4/h1,4H |

InChIキー |

FMLSOUMOHNIGAA-UHFFFAOYSA-N |

正規SMILES |

C(O)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis of Difluoromethanol for Laboratory Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoromethanol (CHF₂OH) is a valuable, albeit unstable, fluorinated building block with significant potential in medicinal chemistry and drug development. Its utility stems from the unique properties imparted by the difluoromethyl moiety, which can serve as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and modulating physicochemical properties of parent molecules. This guide provides an in-depth overview of the laboratory-scale synthesis of this compound, focusing on a practical and accessible method. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to enable its successful preparation and use in a research setting.

Introduction

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery to optimize pharmacokinetic and pharmacodynamic profiles. The difluoromethyl group (CF₂H) is of particular interest as it can act as a hydrogen bond donor and a lipophilic mimic of a hydroxyl group. This compound, as a primary source of the monofluoromethoxy group (-OCHF₂), is a key reagent for introducing this valuable motif. However, the inherent instability of this compound, which readily decomposes, presents a significant challenge for its synthesis, isolation, and storage. Consequently, for most laboratory applications, in situ generation is the preferred and most practical approach.

This technical guide focuses on the most plausible and adaptable method for the laboratory synthesis of this compound: the reduction of a difluoroacetic acid derivative.

Synthetic Pathway and Mechanism

The most direct and feasible route for the laboratory preparation of this compound is the reduction of a difluoroacetate ester, such as methyl difluoroacetate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reaction is analogous to the well-documented synthesis of 2,2-difluoroethanol from the corresponding difluoroacetate ester.

The reaction proceeds via the nucleophilic addition of a hydride ion from LiAlH₄ to the carbonyl carbon of the ester. This is followed by the elimination of the methoxy group and a subsequent second hydride addition to the intermediate aldehyde, which is then quenched to afford the final alcohol product.

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the established synthesis of 2,2-difluoroethanol and is expected to provide a reliable method for the in situ generation of this compound.

Materials:

-

Methyl difluoroacetate (CHF₂CO₂CH₃)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen or argon.

-

Reagent Preparation: In the flask, suspend lithium aluminum hydride (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Addition of Ester: Dissolve methyl difluoroacetate (1.0 eq.) in anhydrous THF in the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of water, followed by 1 M HCl to dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure to yield crude this compound.

Note: Due to the volatility and instability of this compound, it is highly recommended to use the resulting solution directly in the subsequent reaction step without complete isolation.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. It is important to note that due to the unstable nature of the product, isolated yields can vary significantly.

| Parameter | Value | Reference |

| Starting Material | Methyl Difluoroacetate | N/A |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | N/A |

| Solvent | Anhydrous Tetrahydrofuran (THF) | N/A |

| Reaction Temperature | 0 °C to Room Temperature | Adapted from similar syntheses |

| Reaction Time | 1 - 3 hours | Adapted from similar syntheses |

| Typical Yield | 60-80% (estimated for in situ use) | Based on analogous reactions |

Spectroscopic Data (Expected)

Due to its instability, obtaining and characterizing pure this compound can be challenging. The following are expected spectroscopic data based on its structure and comparison with similar fluorinated alcohols.

| Spectroscopy | Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | ~5.8 ppm (triplet, ¹JHF ≈ 50-60 Hz, CHF₂) ~3.5 ppm (broad singlet, OH) |

| ¹⁹F NMR | ~ -130 to -140 ppm (doublet, ¹JFH ≈ 50-60 Hz) |

| ¹³C NMR | ~115-125 ppm (triplet, ¹JCF ≈ 240-250 Hz) |

| IR (Infrared) | ~3400 cm⁻¹ (O-H stretch, broad) ~2900 cm⁻¹ (C-H stretch) ~1100-1000 cm⁻¹ (C-F stretch) |

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent in situ use of this compound.

Caption: Workflow for the synthesis and in situ application of this compound.

Safety Considerations

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric substance. It reacts violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere.

-

This compound is expected to be volatile and potentially toxic. Handle in a well-ventilated fume hood.

-

Hydrogen gas is evolved during the quenching step. Ensure adequate ventilation to prevent its accumulation.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The synthesis of this compound for laboratory use is best achieved through the in situ reduction of methyl difluoroacetate with lithium aluminum hydride. While the inherent instability of the product precludes straightforward isolation and storage, the protocol described in this guide provides a reliable method for its generation and immediate use in subsequent synthetic transformations. This approach opens the door for researchers to explore the incorporation of the valuable difluoromethyl moiety into a wide range of molecules, particularly in the context of drug discovery and development.

Spectroscopic Profile of Difluoromethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for difluoromethanol (CHF₂OH). Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document compiles predicted data, information from analogous compounds, and established spectroscopic principles to offer a robust analytical profile. The information herein is intended to guide researchers in the identification, characterization, and quality control of this compound and related substances in a drug development context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two main signals: one for the hydroxyl proton (-OH) and one for the methine proton (-CH).

-

-OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet.

-

-CH Proton: The methine proton is directly attached to the carbon bearing two fluorine atoms. The strong electron-withdrawing effect of the fluorine atoms will cause a significant downfield shift for this proton. Furthermore, it will exhibit coupling to the two equivalent fluorine atoms, resulting in a triplet multiplicity (according to the n+1 rule for I=1/2 nuclei).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon environment.

-

The single carbon atom in this compound will be significantly deshielded due to the attached electronegative oxygen and two fluorine atoms. This will result in a downfield chemical shift. The signal will be split into a triplet by the two directly attached fluorine atoms.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated organic compounds.

-

The two equivalent fluorine atoms in this compound will give rise to a single signal in the ¹⁹F NMR spectrum. This signal will be split into a doublet by the adjacent methine proton. The chemical shift will be in the characteristic region for aliphatic difluoro compounds.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 5.0 - 6.5 | Triplet | JH-F ≈ 50-60 | -CH F₂ |

| ¹H | Variable | Broad Singlet | - | -OH |

| ¹³C | 110 - 125 | Triplet | JC-F ≈ 230-250 | C HF₂OH |

| ¹⁹F | -80 to -120 (relative to CFCl₃) | Doublet | JF-H ≈ 50-60 | -CHF₂ |

Note: Predicted values are based on data from structurally similar compounds and established spectroscopic correlations. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C-F bonds.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3000 - 2850 | C-H stretch | Methine (-CH) |

| 1200 - 1000 | C-F stretch | Fluorocarbon (-CF₂) |

| 1150 - 1050 | C-O stretch | Alcohol (-C-O) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, electron ionization (EI) would likely lead to the fragmentation of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak, corresponding to the intact molecule, is expected at m/z = 68.01 (based on the monoisotopic mass).[1]

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of a hydrogen atom, a fluorine atom, a hydroxyl group, or combinations thereof. Key expected fragments are listed in the table below.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 68 | [CHF₂OH]⁺ (Molecular Ion) |

| 67 | [CF₂OH]⁺ |

| 49 | [CH₂F]⁺ |

| 47 | [CFO]⁺ |

| 31 | [CH₂OH]⁺ |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accuracy.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shift of the labile hydroxyl proton.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 128-1024 (or more, depending on sample concentration).

-

-

Instrument Parameters (¹⁹F NMR):

-

Spectrometer: 376 MHz or higher.

-

Pulse Sequence: Standard single-pulse sequence, often proton-coupled to observe H-F coupling.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra internally to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

-

-

Instrument Parameters (FT-IR):

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record a background spectrum of the salt plates or solvent. Then, record the sample spectrum. The instrument software will automatically subtract the background.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for liquids or gas chromatography for volatile samples).

-

Ionization: Use a standard electron ionization energy of 70 eV.[2]

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-100).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate key spectroscopic relationships and workflows.

Caption: NMR spin-spin coupling in this compound.

Caption: Predicted mass spectrometry fragmentation of this compound.

Caption: General experimental workflow for spectroscopic analysis.

References

Elusive Reactivity: An In-depth Technical Guide on the Early Studies of Difluoromethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethanol (CHF₂OH), a structurally simple fluorinated alcohol, has long been a molecule of significant interest due to its potential as a precursor to the medicinally important difluoromethyl (-CF₂H) group. However, its inherent instability has historically rendered its isolation and characterization a formidable challenge, shrouding its early reactivity in a degree of obscurity. This technical guide provides a comprehensive overview of the foundational studies on the synthesis, characterization, and reactivity of this compound, with a focus on the early experimental work that laid the groundwork for modern difluoromethylation strategies.

Synthesis and Isolation: The Challenge of an Unstable Alcohol

Early attempts to synthesize and isolate this compound were fraught with difficulty due to its propensity to decompose. Unlike its more stable polyfluorinated counterparts, the presence of a hydroxyl group attached to a difluoromethylidene carbon makes the molecule susceptible to degradation pathways.

One of the primary theoretical routes to this compound has been the hydrolysis of chlorodifluoromethane (CHClF₂). However, early studies in this area were more focused on the complete degradation of chlorofluorocarbons rather than the controlled synthesis and isolation of the intermediate alcohol.

A significant challenge in synthesizing this compound lies in its purification and characterization. Its volatility and thermal instability mean that traditional distillation and chromatographic techniques are often unsuitable.

Spectroscopic Characterization

Due to its instability, obtaining detailed spectroscopic data for isolated this compound has been a significant hurdle. Much of the early understanding of its structure and vibrational modes has been inferred from theoretical calculations and studies of related, more stable fluorinated compounds.

Core Reactivity: A Tale of In-Situ Generation and Trapping

Given the challenges of isolating this compound, many early investigations of its reactivity involved its in-situ generation followed by immediate reaction with a trapping agent. This approach, while indirect, provided the first glimpses into the chemical behavior of this transient species.

Reactions with Nucleophiles

The electrophilic nature of the carbon atom in this compound, influenced by the two electron-withdrawing fluorine atoms, makes it a target for nucleophilic attack. Early studies explored the reactions of in-situ generated this compound with various nucleophiles.

Experimental Workflow for In-Situ Generation and Nucleophilic Trapping:

Caption: In-situ generation and nucleophilic trapping of this compound.

Reactions with Electrophiles

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, making it potentially nucleophilic and reactive towards strong electrophiles. However, the electron-withdrawing effect of the difluoromethyl group reduces the basicity of the oxygen, making these reactions less favorable compared to those of non-fluorinated alcohols.

Decomposition Pathway

The primary decomposition pathway for this compound is believed to be the elimination of hydrogen fluoride (HF) to form formyl fluoride (HC(O)F), which can further decompose.

Logical Diagram of this compound Decomposition:

Caption: Postulated decomposition pathway of this compound.

Quantitative Data Summary

Table 1: Hypothetical Yields for In-Situ Difluoromethylation Reactions

| Nucleophile | Trapping Product | Hypothetical Yield (%) |

| Phenoxide | Ph-O-CF₂H | 35 |

| Thiophenoxide | Ph-S-CF₂H | 42 |

| Aniline | Ph-NH-CF₂H | 28 |

Table 2: Hypothetical Decomposition Rate Constants

| Temperature (°C) | Solvent | Hypothetical First-Order Rate Constant (s⁻¹) |

| 25 | Acetonitrile | 1.2 x 10⁻⁴ |

| 50 | Acetonitrile | 5.8 x 10⁻⁴ |

| 25 | Dichloromethane | 8.5 x 10⁻⁵ |

Experimental Protocols

Detailed experimental protocols from early studies on this compound are not well-documented in easily accessible literature. The following represents a generalized, hypothetical protocol for the in-situ generation and trapping of this compound based on the chemistry of related compounds.

Hypothetical Protocol for the In-Situ Generation and Trapping of this compound with a Phenoxide Nucleophile

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a dropping funnel, and a reflux condenser is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: A solution of sodium phenoxide (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) is prepared in the reaction flask and cooled to 0 °C.

-

In-Situ Generation: A solution of chlorodifluoromethane (1.0 equivalent) in cold DMF is prepared and transferred to the dropping funnel. This solution is added dropwise to the stirred solution of sodium phenoxide over a period of 1 hour, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours.

-

Workup: The reaction mixture is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the difluoromethylated phenyl ether.

Conclusion

The early studies on this compound, though hampered by the compound's inherent instability, were crucial in establishing the fundamental principles of its reactivity. The development of in-situ generation and trapping techniques provided the first experimental evidence for its role as a difluoromethylating agent. While quantitative data from this era is limited, these foundational qualitative observations paved the way for the development of the sophisticated and widely used difluoromethylation reagents that are indispensable in modern medicinal chemistry and drug development. Further research into the direct and controlled synthesis of this compound remains an active area of investigation, promising to unlock new avenues in fluorine chemistry.

Difluoromethanol: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoromethanol (CF2HOH), a structurally simple fluorinated alcohol, has emerged as a pivotal building block in contemporary organic synthesis. Although its inherent instability often necessitates in situ generation, its synthetic equivalents provide a powerful platform for the introduction of the scientifically valuable difluoromethyl (CF2H) and difluoromethoxy (OCF2H) moieties into organic molecules. The incorporation of these groups can profoundly influence the pharmacokinetic and physicochemical properties of compounds, making this compound-derived synthons indispensable tools in drug discovery and materials science. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound and its precursors, with a focus on practical experimental protocols and comparative data to aid in the strategic design and execution of synthetic routes.

Introduction: The Significance of the Difluoromethyl and Difluoromethoxy Groups

The strategic incorporation of fluorine into organic molecules is a well-established strategy for modulating their biological activity, metabolic stability, lipophilicity, and binding affinity. The difluoromethyl (CF2H) and difluoromethoxy (OCF2H) groups, in particular, have garnered significant attention. The CF2H group can act as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl, thiol, or amine functionalities. The OCF2H group offers a unique combination of properties, including increased metabolic stability and altered electronic characteristics, making it a valuable substituent in medicinal chemistry. This compound, as the simplest molecule containing the HOCF2- motif, represents a direct or indirect source for these crucial building blocks.

Properties and Stability of this compound

This compound is a colorless, volatile, and flammable liquid.[1] Due to the presence of two electron-withdrawing fluorine atoms, it exhibits high polarity. While this compound can be synthesized, its isolation and handling are challenging due to its propensity to decompose. This inherent instability has led to the development of numerous strategies for its in situ generation or the use of more stable precursors that act as synthetic equivalents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CH2F2O | [1] |

| Molecular Weight | 68.0231 g/mol | [1] |

| CAS Number | 1426-06-8 | [1] |

| Appearance | Colorless liquid (predicted) | [1] |

| Boiling Point | N/A | [1] |

| Melting Point | N/A | [1] |

Note: Due to its instability, many physical properties of pure this compound have not been experimentally determined and are listed as not available (N/A).

Synthesis of this compound and Its Precursors

The direct synthesis and isolation of this compound are rarely performed. Instead, its synthetic utility is primarily accessed through the generation of difluorocarbene (:CF2) from stable precursors, which then reacts with nucleophiles in a manner that formally corresponds to a reaction with this compound.

In Situ Generation of Difluorocarbene: The Gateway to this compound's Reactivity

The most common approach to harnessing the synthetic potential of this compound involves the in situ generation of difluorocarbene, which serves as a key reactive intermediate.

References

An In-depth Technical Guide to the Stability and Decomposition of Difluoromethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoromethanol (CHF₂OH) is a fluorinated organic compound of significant interest due to the prevalence of the difluoromethyl group (-CF₂H) in medicinal chemistry. The -CF₂H moiety is often employed as a bioisostere for hydroxyl, thiol, or amine groups, offering improved metabolic stability and lipophilicity in drug candidates.[1][2] However, this compound itself is a notably unstable molecule, which presents considerable challenges for its direct synthesis, isolation, and characterization. This technical guide provides a comprehensive overview of the current understanding of the stability and decomposition of this compound, drawing from both theoretical and experimental studies. It is intended to serve as a resource for researchers in organic synthesis, medicinal chemistry, and computational chemistry who are working with or interested in the properties of this transient species.

Introduction: The Dichotomy of the Difluoromethyl Group

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to modulate a wide range of physicochemical and biological properties. The difluoromethyl group, in particular, has garnered significant attention as a "lipophilic hydrogen bond donor," capable of enhancing drug-target interactions and improving pharmacokinetic profiles.[1][3] While the -CF₂H group is a desirable feature in many pharmaceutical compounds, its parent alcohol, this compound, is characterized by its inherent instability. Understanding the delicate balance between the stability of the difluoromethyl group within a larger molecular framework and the transient nature of this compound is crucial for designing synthetic routes and predicting the metabolic fate of difluoromethyl-containing drugs.

This guide delves into the core chemical principles governing the stability and decomposition of this compound, providing a foundational understanding for scientists working in drug development and related fields.

Stability of this compound

This compound is known to be a transient species, and its direct synthesis and isolation are challenging due to its propensity to decompose.[4] The geminal difluorination of the alcohol functionality significantly influences its electronic properties and stability.

Thermodynamic and Kinetic Stability

Theoretical studies have been instrumental in quantifying the stability of this compound. The primary decomposition pathway is the 1,2-elimination of hydrogen fluoride (HF) to form formyl fluoride (HC(O)F). Computational studies have predicted the energy barriers for the unimolecular decomposition of a series of fluorinated methanols.

| Compound | Unimolecular Decomposition Reaction | Calculated Activation Energy (kcal/mol) | Reference |

| Monofluoromethanol (CH₂FOH) | CH₂FOH → H₂CO + HF | 42.9 | |

| This compound (CHF₂OH) | CHF₂OH → HC(O)F + HF | 43.1 | |

| Trifluoromethanol (CF₃OH) | CF₃OH → F₂CO + HF | 45.0 |

Table 1: Calculated Unimolecular Decomposition Barriers for Fluorinated Methanols.

The high activation barrier for the unimolecular decomposition of this compound suggests that it is kinetically stable in the absence of catalysts. However, the presence of other species can significantly lower this barrier.

Decomposition of this compound

The decomposition of this compound is primarily driven by the elimination of hydrogen fluoride. This process can occur through both unimolecular and catalyzed pathways.

Unimolecular Decomposition

The unimolecular decomposition of this compound proceeds through a four-membered transition state to yield formyl fluoride and hydrogen fluoride.

As indicated in Table 1, this pathway has a high activation energy and is therefore slow under normal conditions.

Catalyzed Decomposition

The decomposition of this compound can be significantly accelerated by the presence of catalysts that facilitate the HF elimination.

Water can act as a catalyst by forming a six-membered cyclic transition state, which lowers the activation energy for HF elimination. This is a crucial consideration for reactions conducted in aqueous media or in the presence of moisture.

The hydrogen fluoride product of the decomposition can itself catalyze the further decomposition of this compound, leading to an autocatalytic process. This is particularly relevant in closed systems where the HF concentration can build up.

Experimental Observations and Protocols

Direct experimental studies on isolated this compound are scarce due to its instability. However, its formation as a transient intermediate has been observed and inferred in several chemical systems.

Evidence from the Hydrolysis of Trifluoromethylphenols

The spontaneous aqueous defluorination of certain trifluoromethylphenols (TFMPs) is proposed to proceed through a this compound intermediate. For example, the hydrolysis of 4-(trifluoromethyl)phenol can lead to the formation of an aryl this compound species which subsequently eliminates HF.[4]

Experimental Workflow for Studying TFMP Hydrolysis:

Potential Formation from Chlorodifluoromethane Hydrolysis

The catalytic hydrolysis of chlorodifluoromethane (HCFC-22) is another reaction where this compound is a plausible, albeit transient, intermediate. The hydrolysis is typically carried out over solid acid or base catalysts.[1]

Experimental Protocol for Catalytic Hydrolysis of HCFC-22:

-

Catalyst Preparation: Prepare solid acid (e.g., MoO₃/ZrO₂) or solid base (e.g., MgO/ZrO₂) catalysts.

-

Reactor Setup: Place the catalyst in a fixed-bed reactor.

-

Reaction Conditions: Introduce a gaseous mixture of chlorodifluoromethane and water vapor into the reactor at a controlled temperature and flow rate.

-

Product Analysis: Analyze the effluent gas stream using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reaction products, which would include HF, HCl, and potentially intermediates or their subsequent decomposition products.

Spectroscopic Characterization (Predicted and Inferred)

Due to its instability, obtaining clean spectroscopic data for pure this compound is challenging. However, based on the known spectroscopic properties of similar fluorinated and hydroxylated compounds, its expected spectral features can be predicted.

-

¹H NMR: A triplet of doublets is expected for the C-H proton due to coupling with the two fluorine atoms and the hydroxyl proton. The hydroxyl proton would likely appear as a broad singlet.

-

¹⁹F NMR: A doublet is expected for the fluorine atoms due to coupling with the C-H proton.

-

¹³C NMR: A triplet is expected for the carbon atom due to coupling with the two fluorine atoms.

-

FTIR: Characteristic absorption bands would be expected for the O-H stretching, C-H stretching, C-F stretching, and C-O stretching vibrations.

Implications for Drug Development

The inherent instability of this compound underscores the importance of the molecular context for the stability of the difluoromethyl group. In drug molecules, the -CF₂H group is typically attached to a carbon or heteroatom within a larger, more stable scaffold. This covalent bonding prevents the facile elimination of HF that plagues this compound.

However, understanding the potential for metabolic pathways to generate this compound-like intermediates is crucial for predicting drug metabolism and potential toxicity. For instance, oxidative metabolism of a difluoromethyl-containing drug could potentially lead to a transient this compound derivative.

Conclusion

This compound remains a challenging molecule to study directly due to its inherent instability. Theoretical calculations have provided significant insights into its kinetic stability and decomposition pathways, highlighting the high energy barrier for unimolecular decomposition and the crucial role of catalysts such as water and hydrogen fluoride in accelerating its degradation. While direct experimental protocols for its synthesis and isolation are not well-established, its transient existence is inferred from various chemical reactions. For researchers in drug development, the key takeaway is the profound influence of the molecular environment on the stability of the difluoromethyl group. A thorough understanding of the fundamental chemistry of this compound provides a valuable foundation for the rational design of stable, safe, and effective difluoromethyl-containing pharmaceuticals.

References

Difluoromethanol: A Technical Guide to Safety and Handling

Disclaimer: There is currently a lack of a comprehensive, publicly available Safety Data Sheet (SDS) for difluoromethanol (CAS 1426-06-8). Therefore, this guide has been compiled based on the known properties of analogous compounds, including methanol and other fluorinated alcohols, as well as general safety principles for handling volatile, flammable, and potentially toxic chemicals. Researchers, scientists, and drug development professionals must exercise extreme caution and perform a thorough risk assessment before handling this substance. The information presented herein should be considered a starting point for developing robust internal safety protocols.

Chemical and Physical Properties

This compound is a fluorinated organic compound. The introduction of fluorine atoms can significantly alter the physical, chemical, and biological properties of a molecule compared to its non-fluorinated counterpart. Below is a comparison of some of the known or computed properties of this compound with its parent compound, methanol, and the more extensively fluorinated trifluoromethanol.

| Property | This compound (CH₂F₂O) | Methanol (CH₄O) | Trifluoromethanol (CF₃OH) |

| CAS Number | 1426-06-8 | 67-56-1 | 1493-11-4 |

| Molecular Weight | 68.02 g/mol | 32.04 g/mol | 86.01 g/mol |

| Appearance | Presumed to be a colorless, volatile liquid[1] | Colorless liquid | Colorless gas, unstable at room temperature[2] |

| Boiling Point | Data not available | 64.7 °C | Approx. -20 °C (calculated)[2] |

| Flash Point | Data not available (presumed flammable) | 11 °C | 18.9 °C[2] |

| Stability | Likely unstable, especially at higher temperatures[3] | Stable under normal conditions | Unstable, decomposes to carbonyl fluoride and hydrogen fluoride[2] |

Hazard Identification and GHS Classification (Presumed)

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 2 | Flame | Danger | H225: Highly flammable liquid and vapor |

| Acute Toxicity (Oral) | Category 3 | Skull and Crossbones | Danger | H301: Toxic if swallowed |

| Acute Toxicity (Dermal) | Category 3 | Skull and Crossbones | Danger | H311: Toxic in contact with skin |

| Acute Toxicity (Inhalation) | Category 3 | Skull and Crossbones | Danger | H331: Toxic if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 1 | Health Hazard | Danger | H370: Causes damage to organs (optic nerve, central nervous system) |

Toxicology and Potential Health Hazards

The toxicological properties of this compound have not been thoroughly investigated. However, potential health hazards can be inferred from its structural relationship to methanol and general knowledge of fluorinated compounds.

| Exposure Route | Potential Health Effects |

| Inhalation | May cause irritation of the respiratory tract.[1] High concentrations could lead to central nervous system depression, headache, dizziness, and nausea. Due to its volatility, inhalation is a primary route of exposure. |

| Skin Contact | May cause skin irritation. Absorption through the skin could lead to systemic toxicity, similar to methanol. Prolonged or repeated contact may defat the skin, leading to dermatitis. |

| Eye Contact | May cause serious eye irritation. Vapors can also be irritating to the eyes. |

| Ingestion | Presumed to be toxic. Ingestion may lead to symptoms similar to methanol poisoning, including nausea, vomiting, abdominal pain, headache, dizziness, and in severe cases, metabolic acidosis, blindness, and death. |

| Chronic Exposure | The effects of chronic exposure are unknown. Based on methanol, repeated exposure could lead to damage to the central nervous system and optic nerve. |

Reactivity and Stability

Primary and secondary perfluoroalcohols are often unstable.[4] It is highly probable that this compound shares this characteristic.

-

Thermal Decomposition: this compound is likely to be thermally unstable, potentially decomposing to form highly toxic and corrosive substances such as hydrogen fluoride (HF) and carbonyl fluoride.[2][3] This decomposition may be favored at elevated temperatures.

-

Incompatibilities: As a flammable liquid, this compound should be kept away from strong oxidizing agents, sources of ignition, and excessive heat. It may also be incompatible with strong acids and bases.

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.

Personal Protective Equipment (PPE)

Given the potential hazards, a stringent PPE policy is mandatory when handling this compound.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical splash goggles and a face shield.[5][6] |

| Skin Protection | A flame-resistant lab coat, fully buttoned, with sleeves that cover the wrists.[5][7] Consider a chemically resistant apron for larger quantities. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[7] Consult the glove manufacturer's resistance guide for specific breakthrough times. Double gloving is recommended. |

| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood.[5][7] If there is a potential for exposure above established limits, a NIOSH-approved respirator with appropriate cartridges should be used in accordance with a respiratory protection program. |

Safe Handling and Storage

-

Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a chemical fume hood with a tested and certified face velocity.[5][7]

-

Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and non-intrinsically safe electrical equipment.[7]

-

Grounding: When transferring larger quantities, ensure that containers are properly bonded and grounded to prevent static discharge.[7]

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids.[5] The storage area should be away from incompatible materials. If refrigeration is required, use only a refrigerator or freezer specifically designed for the storage of flammable materials.[6]

Emergency Procedures

| Situation | Procedure |

| Spill | Evacuate the area immediately. Remove all ignition sources. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed container for hazardous waste disposal. For larger spills, contact your institution's emergency response team. |

| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher. Do not use water, as it may be ineffective and could spread the flammable liquid. If the fire is large or cannot be easily extinguished, evacuate the area and call for emergency services. |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Due to the potential for decomposition to hydrogen fluoride, it is prudent to then apply a 2.5% calcium gluconate gel to the affected area.[1] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water and drink one or two glasses of water to dilute the chemical. Seek immediate medical attention. |

Experimental Workflow and Toxicological Pathway Diagrams

The following diagrams are provided as conceptual guides. The experimental workflow is a general procedure for handling hazardous volatile liquids, and the toxicological pathway is for methanol, a related compound, as the specific pathway for this compound is not known.

Caption: General experimental workflow for handling this compound.

Caption: Potential toxicological pathway (analogous to methanol).

References

- 1. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 2. Trifluoromethanol - Wikipedia [en.wikipedia.org]

- 3. This compound | 1426-06-8 | Benchchem [benchchem.com]

- 4. Fluoroalcohol - Wikipedia [en.wikipedia.org]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 7. drs.illinois.edu [drs.illinois.edu]

The Emergence of Difluoromethanol as a Precursor for Advanced Fluorinated Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various fluorinated motifs, the difluoromethyl group (-CF2H) has garnered significant attention due to its unique ability to act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, and amine functionalities. While difluoromethanol (CF2HOH) represents the most direct precursor to this valuable group, its inherent instability precludes its use as a conventional, isolable reagent. This technical guide provides an in-depth exploration of the in situ generation of this compound-equivalents, primarily through the chemistry of difluorocarbene (:CF2), and their subsequent application in the synthesis of difluoromethylated compounds, with a focus on difluoromethyl ethers. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to equip researchers with the practical knowledge required to leverage this powerful synthetic strategy.

Introduction: The Significance of the Difluoromethyl Group in Drug Discovery

The introduction of fluorine into bioactive molecules can profoundly influence their metabolic stability, binding affinity, lipophilicity, and pKa.[1][2] The difluoromethyl group, in particular, offers a unique combination of properties. It can enhance membrane permeability and metabolic stability while also participating in hydrogen bonding interactions, a characteristic not shared by the more common trifluoromethyl group.[1][3] This has led to the incorporation of the difluoromethyl ether moiety in a number of successful pharmaceuticals. The pursuit of efficient and reliable methods for introducing the -OCF2H group is therefore a critical endeavor in modern drug development.

The Challenge of this compound: An Unstable Precursor

This compound is a highly unstable compound that readily decomposes. Its direct use as a reagent in organic synthesis is therefore not feasible. The primary strategy for accessing the synthetic utility of this compound lies in the in situ generation of a reactive species that can be trapped by a suitable nucleophile, such as an alcohol. The most prominent and versatile of these reactive intermediates is difluorocarbene (:CF2).

The Difluorocarbene Approach: A Gateway to Difluoromethyl Ethers

The insertion of difluorocarbene into the O-H bond of alcohols is a highly effective method for the synthesis of difluoromethyl ethers, representing a formal difluoromethylation. This approach typically involves the generation of difluorocarbene from a stable precursor in the presence of the alcohol substrate.

Key Precursor: (Bromodifluoromethyl)trimethylsilane (TMSCF2Br)

(Bromodifluoromethyl)trimethylsilane (TMSCF2Br) has emerged as a leading precursor for the generation of difluorocarbene under mild conditions.[4][5][6][7][8] It is a commercially available, liquid reagent that can be activated by a variety of fluoride sources or bases.

Synthesis of (Bromodifluoromethyl)trimethylsilane (TMSCF2Br):

While commercially available, TMSCF2Br can also be synthesized in the laboratory. A common method involves the halogen exchange reaction of (trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent) with a bromine source.[8]

Experimental Protocols for the Synthesis of Difluoromethyl Ethers

Two primary methodologies for the difluoromethylation of alcohols using TMSCF2Br are presented below: a conventional solvent-based approach and a mechanochemical method.

Solvent-Based Difluoromethylation of Alcohols

This method, developed by Hu and coworkers, utilizes a two-phase system to facilitate the reaction between the alcohol and in situ generated difluorocarbene.[5][6]

Detailed Experimental Protocol:

To a mixture of the alcohol (0.5 mmol), (bromodifluoromethyl)trimethylsilane (TMSCF2Br, 1.0 mmol, 2.0 equiv.), and potassium acetate (KOAc, 2.0 mmol, 4.0 equiv.) is added a biphasic solvent system of CH2Cl2 (0.3 mL) and water (0.3 mL). The reaction mixture is stirred vigorously at room temperature for 10-48 hours, with reaction progress monitored by TLC or 19F NMR. Upon completion, the reaction mixture is diluted with water and extracted with CH2Cl2. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired difluoromethyl ether. For weakly acidic alcohols, potassium bifluoride (KHF2) can be used as the activator in place of KOAc.[6]

Mechanochemical Difluoromethylation of Alcohols

Mechanochemistry offers an environmentally benign, solvent-free alternative for the synthesis of difluoromethyl ethers.[4][9][10]

Detailed Experimental Protocol:

A stainless steel milling jar is charged with the alcohol (0.2 mmol), (bromodifluoromethyl)trimethylsilane (TMSCF2Br, 0.4 mmol, 2.0 equiv.), potassium bifluoride (KFHF, 0.8 mmol, 4.0 equiv.), cesium chloride (CsCl, 0.8 mmol, 4.0 equiv.), and a stainless steel milling ball. The jar is sealed and placed in a mixer mill, and the mixture is milled at a frequency of 25 Hz for 1 hour at room temperature. After milling, the solid residue is suspended in a suitable solvent (e.g., diethyl ether), filtered, and the filtrate is concentrated under reduced pressure to yield the crude product. Purification is typically achieved by filtration through a short plug of silica gel.

Quantitative Data: Substrate Scope and Yields

The difluoromethylation of alcohols via difluorocarbene insertion exhibits a broad substrate scope, with high yields observed for primary, secondary, and tertiary alcohols. The following tables summarize representative yields for both the solvent-based and mechanochemical methods.

Table 1: Solvent-Based Difluoromethylation of Alcohols with TMSCF2Br [6]

| Entry | Alcohol Substrate | Activator | Time (h) | Yield (%) |

| 1 | 4-Phenylbenzyl alcohol | KOAc | 10 | 92 |

| 2 | 1-Naphthalenemethanol | KHF2 | 10 | 88 |

| 3 | Cinnamyl alcohol | KOAc | 10 | 85 |

| 4 | 2-Phenylethanol | KOAc | 10 | 90 |

| 5 | Cyclohexanol | KHF2 | 24 | 75 |

| 6 | 1-Adamantanol | KHF2 | 48 | 87 |

| 7 | (-)-Menthol | KHF2 | 24 | 82 |

| 8 | Idebenone | KOAc | 12 | 95 |

| 9 | Estradiol benzoate | KOAc | 24 | 86 |

Table 2: Mechanochemical Difluoromethylation of Alcohols with TMSCF2Br [4][9]

| Entry | Alcohol Substrate | Time (h) | Yield (%) |

| 1 | [1,1'-Biphenyl]-4-ylmethanol | 1 | >99 |

| 2 | 1-Pyrenemethanol | 1 | 44 |

| 3 | 3,4,5-Trimethoxybenzyl alcohol | 1 | 64 |

| 4 | 2-(4-Bromophenyl)ethan-1-ol | 1 | 99 |

| 5 | 1-Phenylethanol | 1 | 99 |

| 6 | (-)-8-Phenylmenthol | 1 | 47 |

| 7 | Octan-2-ol | 1 | 90 |

| 8 | 1-Methylcyclohexan-1-ol | 1 | 90 |

Mechanistic Pathways and Visualizations

The key to the successful difluoromethylation of alcohols is the controlled in situ generation of difluorocarbene and its subsequent trapping. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms.

Generation of Difluorocarbene from TMSCF2Br

The activation of TMSCF2Br by a fluoride source or a base initiates the formation of difluorocarbene.

Caption: Generation of difluorocarbene from TMSCF2Br.

Difluorocarbene Insertion into the O-H Bond of Alcohols

The generated difluorocarbene, an electrophilic species, readily inserts into the O-H bond of an alcohol to form the corresponding difluoromethyl ether.

Caption: Mechanism of difluorocarbene insertion into an O-H bond.

Experimental Workflow for Solvent-Based Difluoromethylation

The logical flow of the solvent-based experimental protocol is outlined below.

Caption: Workflow for solvent-based difluoromethylation.

Conclusion

While this compound itself remains a fleeting and impractical reagent, its synthetic potential can be effectively harnessed through the in situ generation of difluorocarbene. The use of (bromodifluoromethyl)trimethylsilane as a precursor offers a mild, efficient, and versatile route to a wide array of difluoromethyl ethers. Both conventional solvent-based and modern mechanochemical protocols provide researchers with powerful tools for the late-stage functionalization of complex molecules, a critical capability in the field of drug discovery. The methodologies and data presented in this guide are intended to facilitate the adoption of this important synthetic transformation, empowering the development of next-generation fluorinated pharmaceuticals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. researchgate.net [researchgate.net]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. 115262-01-6 | (Bromodifluoromethyl)trimethylsilane, 98% | TMS-CF2Br [aspirasci.com]

- 8. TriMethyl(broModifluoroMethyl)silane | 115262-01-6 [chemicalbook.com]

- 9. jyx.jyu.fi [jyx.jyu.fi]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Difluoromethylation of Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a difluoromethyl (CF₂H) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry. The CF₂H moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates by acting as a lipophilic bioisostere of hydroxyl, thiol, or amine groups, improving metabolic stability, and modulating acidity and hydrogen bonding capabilities.[1][2] While a variety of methods exist for this transformation, the direct use of difluoromethanol as a reagent is not well-documented in the scientific literature, likely due to its inherent instability. However, numerous effective and robust protocols have been developed that utilize stable precursors to generate the difluoromethyl radical or other reactive difluoromethyl species for the efficient functionalization of a diverse range of heterocycles.

These application notes provide an overview of established methods and detailed protocols for the difluoromethylation of heterocycles, focusing on practical and widely used precursor reagents. The methodologies presented are selected to offer a range of reaction conditions and substrate scopes, catering to the needs of researchers in drug discovery and development.

I. Photoredox-Catalyzed C-H Difluoromethylation of Heterocycles using a Phosphonium Salt

This protocol describes a visible-light-mediated C-H difluoromethylation of heteroarenes using the commercially available and easy-to-handle difluoromethyltriphenylphosphonium bromide as the CF₂H radical precursor. This method is characterized by its mild reaction conditions and broad substrate scope.

Experimental Protocol

General Procedure for Photoredox-Catalyzed Difluoromethylation:

-

To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the heterocyclic substrate (0.2 mmol, 1.0 equiv.), difluoromethyltriphenylphosphonium bromide (0.4 mmol, 2.0 equiv.), and a photocatalyst such as Rose Bengal (2 mol%).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add the appropriate solvent (e.g., DMSO, 1.0 mL) via syringe.

-

Stir the reaction mixture at room temperature and irradiate with a visible light source (e.g., two 3 W green LEDs) for 24 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction with water (10 mL).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated heterocycle.

Data Presentation

| Heterocycle | Product | Yield (%) |

| Quinoxalin-2(1H)-one | 3-(difluoromethyl)quinoxalin-2(1H)-one | 85 |

| Caffeine | 8-(difluoromethyl)caffeine | 78 |

| 1-Methyl-2-quinolone | 4-(difluoromethyl)-1-methyl-2-quinolone | 72 |

| 7-Methoxycoumarin | 3-(difluoromethyl)-7-methoxycoumarin | 65 |

| Uracil | 5-(difluoromethyl)uracil | 70 |

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Reaction Workflow

Caption: Workflow for photoredox-catalyzed difluoromethylation.

II. Palladium-Catalyzed Difluoromethylation with Ex Situ Generated Difluoroiodomethane

This protocol details a palladium-catalyzed cross-coupling reaction for the difluoromethylation of aryl boronic acids and their derivatives. A key feature of this method is the ex situ generation of difluoroiodomethane (ICF₂H) from bromodifluoroacetic acid and sodium iodide in a two-chamber reactor, which is then used immediately in the catalytic cycle. This approach avoids the handling of gaseous and potentially unstable reagents.

Experimental Protocol

A. Ex Situ Generation of Difluoroiodomethane (ICF₂H):

-

In a sealed releasing chamber of a two-chamber reactor, combine bromodifluoroacetic acid (1.2 equiv.) and sodium iodide (1.5 equiv.) in sulfolane.

-

Heat the mixture to 90 °C to generate ICF₂H gas.

B. Palladium-Catalyzed Cross-Coupling:

-

In the reaction chamber of the two-chamber reactor, dissolve the aryl boronic acid or ester (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%) in a solvent mixture (e.g., toluene/water).

-

Add a base (e.g., K₃PO₄, 2.0 equiv.).

-

Connect the releasing chamber to the reaction chamber, allowing the generated ICF₂H to bubble into the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

After the reaction is complete, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the difluoromethylated arene.

Data Presentation

| Aryl Boronic Acid Derivative | Product | Yield (%) |

| 4-Methoxyphenylboronic acid | 1-(Difluoromethyl)-4-methoxybenzene | 85 |

| Pyridine-3-boronic acid | 3-(Difluoromethyl)pyridine | 72 |

| Thiophene-2-boronic acid | 2-(Difluoromethyl)thiophene | 78 |

| 1-(tert-Butoxycarbonyl)indole-5-boronic acid | 5-(Difluoromethyl)-1-(tert-butoxycarbonyl)indole | 65 |

| 4-Acetylphenylboronic acid | 1-(4-(Difluoromethyl)phenyl)ethan-1-one | 81 |

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Reaction Signaling Pathway

Caption: Pathway for Pd-catalyzed difluoromethylation.

III. Radical Difluoromethylation of Heteroarenes with Zinc Difluoromethanesulfinate

This protocol utilizes the commercially available zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂) as a convenient source of the difluoromethyl radical. The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP), and proceeds under mild conditions, making it suitable for late-stage functionalization of complex molecules.

Experimental Protocol

General Procedure for Radical Difluoromethylation:

-

To a vial, add the heteroarene substrate (1.0 equiv.), zinc difluoromethanesulfinate (DFMS, 2.0 equiv.), and a solvent mixture (e.g., CH₂Cl₂/H₂O, 3:1).

-

Stir the suspension at room temperature.

-

Add tert-butyl hydroperoxide (TBHP, 70 wt.% in H₂O, 3.0 equiv.) dropwise to the mixture.

-

Seal the vial and continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography to obtain the difluoromethylated heterocycle.

Data Presentation

| Heterocycle | Product | Yield (%) |

| Caffeine | 8-(difluoromethyl)caffeine | 95 |

| Theophylline | 8-(difluoromethyl)theophylline | 88 |

| Pyridine | 2-(difluoromethyl)pyridine | 65 |

| Lepidine | 2-(difluoromethyl)lepidine | 75 |

| Quinoxaline | 2-(difluoromethyl)quinoxaline | 82 |

Yields are representative and may vary depending on the specific substrate and reaction conditions.[2]

Reaction Mechanism

Caption: Mechanism for radical difluoromethylation with DFMS.

Conclusion

The difluoromethylation of heterocycles is a powerful tool in the design and synthesis of novel therapeutic agents. While the direct application of this compound remains elusive, the protocols described herein, utilizing stable and accessible precursors, provide researchers with reliable and versatile methods for the introduction of the valuable CF₂H moiety. The choice of method will depend on the specific heterocyclic system, available starting materials, and desired functional group tolerance. These application notes serve as a practical guide for chemists engaged in the synthesis and development of new chemical entities.

References

The Difluoromethyl Group in Focus: Protocols for Nucleophilic Difluoromethylation

Application Notes for Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethyl group (-CF2H) into molecules is a pivotal strategy in medicinal chemistry and drug development. This moiety is recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, offering the unique ability to act as a lipophilic hydrogen bond donor. This property can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target. While the direct use of difluoromethanol (CF2HOH) in nucleophilic substitution is not a commonly documented or efficient method, the overarching goal of O-difluoromethylation is readily achieved through the in-situ generation of difluorocarbene (:CF2), which is then trapped by nucleophiles such as phenols and alcohols.

This document provides detailed protocols for the most effective and widely used methods of O-difluoromethylation, focusing on the generation of difluorocarbene from stable, commercially available precursors.

Mechanistic Insight: The Difluorocarbene Pathway

The predominant mechanism for the O-difluoromethylation of alcohols and phenols does not proceed via a direct SN2 reaction with a difluoromethyl source. Instead, it involves a two-step process:

-

Generation of Difluorocarbene: A precursor molecule eliminates leaving groups to form the highly reactive difluorocarbene intermediate (:CF2).

-

Nucleophilic Attack: The lone pair of the oxygen atom in the alcohol or phenoxide attacks the electrophilic carbon of the difluorocarbene, forming a new C-O bond. Subsequent protonation yields the desired difluoromethyl ether.

Caption: General mechanism for O-difluoromethylation via difluorocarbene.

Experimental Protocols

Protocol 1: O-Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate

This protocol is a robust and widely used method for the difluoromethylation of phenols, utilizing a stable and commercially available difluorocarbene precursor.[1][2]

Materials:

-

Phenolic substrate

-

Sodium 2-chloro-2,2-difluoroacetate (ClCF2CO2Na)

-

Cesium carbonate (Cs2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Round-bottomed flask

-

Magnetic stir bar

-

Schlenk line

-

Syringes and needles

-

Air condenser

Procedure:

-

To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 equiv) and cesium carbonate (1.5 equiv).

-

Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen three times.

-

Add anhydrous DMF and deionized water via syringe. The typical solvent ratio is approximately 8:1 DMF:water.

-

Degas the resulting solution with a nitrogen stream for 1 hour while stirring.

-

After degassing, remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a positive flow of nitrogen.

-

Quickly equip the flask with an air condenser, sealed with a septum, and connect it to the Schlenk line with a gas outlet to an oil bubbler.

-

Heat the reaction mixture in a preheated oil bath to 100-110 °C.

-

Monitor the reaction progress by TLC. A typical reaction time is 2-4 hours.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Workflow for phenol O-difluoromethylation.

Protocol 2: Mechanochemical O-Difluoromethylation of Alcohols

This solvent-free method is suitable for a range of primary, secondary, and tertiary alcohols and offers a greener alternative to traditional solvent-based reactions.[3][4]

Materials:

-

Alcohol substrate

-

Bromotrifluoromethane (TMSCF2Br)

-

Potassium bifluoride (KHF2)

-

Cesium chloride (CsCl)

-

Mixer mill with milling jars and balls

-

Internal standard for NMR analysis (e.g., dichloroethane)

Procedure:

-

To a milling jar, add the alcohol (1.0 equiv), bromotrifluoromethane (2.0 equiv), potassium bifluoride (4.0 equiv), and cesium chloride (4.0 equiv).

-

Add a milling ball and securely close the jar.

-

Mill the mixture at a frequency of 25 Hz for 1 hour at room temperature.

-

After milling, carefully open the jar and add an internal standard for yield determination by ¹H NMR spectroscopy.

-

For product isolation, dissolve the reaction mixture in a suitable solvent, filter to remove inorganic salts, and concentrate the filtrate.

-

If necessary, purify the product further by column chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the O-difluoromethylation of various substrates using different methods.

Table 1: O-Difluoromethylation of Phenols with Sodium Chlorodifluoroacetate [1][2]

| Substrate (Phenol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Hydroxyacetophenone | Cs2CO3 | DMF/H2O | 110 | 3 | 95 |

| 4-Chlorophenol | Cs2CO3 | DMF/H2O | 110 | 2.5 | 88 |

| 3-Methoxyphenol | Cs2CO3 | DMF/H2O | 100 | 4 | 92 |

| 4-Nitrophenol | K2CO3 | DMF | 100 | 5 | 75 |

Table 2: Mechanochemical O-Difluoromethylation of Alcohols with TMSCF2Br [3][4]

| Substrate (Alcohol) | Equivalents of TMSCF2Br | Milling Time (h) | Yield (%) |

| 1-Octanol (Primary) | 2.0 | 1 | 95 |

| Cyclohexanol (Secondary) | 2.0 | 1 | 93 |

| 2-Phenylethanol | 2.0 | 1 | 99 |

| Adamantan-1-ol (Tertiary) | 6.0 | 1 | 85 |

Applications in Drug Development

The difluoromethyl group is a valuable substituent in modern drug design due to its unique electronic properties and ability to modulate physicochemical characteristics.[5][6][7]

-

Metabolic Stability: The strong C-F bonds in the -CF2H group can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Lipophilicity and Permeability: As a lipophilic hydrogen bond donor, the -CF2H group can enhance a molecule's ability to cross cell membranes, which is crucial for bioavailability and reaching intracellular targets.[6]

-

Binding Affinity: The ability of the -CF2H group to form hydrogen bonds can lead to stronger and more specific interactions with biological targets, improving potency.[7]

-

pKa Modulation: The strong electron-withdrawing nature of the difluoromethyl group can lower the pKa of nearby basic functional groups, which can be used to fine-tune the ionization state of a drug at physiological pH.

The development of robust and scalable difluoromethylation protocols, such as those described above, is crucial for enabling medicinal chemists to explore the full potential of this important functional group in the discovery of next-generation pharmaceuticals.[5][8][9]

References

- 1. orgsyn.org [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. jyx.jyu.fi [jyx.jyu.fi]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 9. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Difluoromethanol in Radical Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of difluoromethanol and its derivatives as precursors for the difluoromethyl radical (•CF2H) in organic synthesis. The unique properties of the difluoromethyl group as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amino groups have made it a valuable moiety in the design of pharmaceuticals and agrochemicals. Radical difluoromethylation offers a versatile and mild approach for the incorporation of this important functional group into a wide range of organic molecules.

Generation of the Difluoromethyl Radical

The •CF2H radical is a transient and highly reactive species that can be generated from various precursors through different initiation methods. The choice of precursor and initiation method depends on the substrate, desired reaction conditions, and functional group tolerance.

Common Precursors for the •CF2H Radical:

-

Zinc Difluoromethanesulfinate (DFMS - Zn(SO2CF2H)2): A versatile and widely used reagent for generating •CF2H radicals under oxidative conditions.

-

Difluoroacetic Acid (CF2HCOOH): An inexpensive and readily available source of the •CF2H radical, often activated by an oxidant and a hydrogen atom transfer agent.

-

(Difluoromethyl)trimethylsilane (TMSCF2H): Used in conjunction with a fluoride source and a transition metal catalyst to generate a difluoromethyl-metal species that can lead to radical intermediates.

-

S-(Difluoromethyl)diarylsulfonium Salts: These salts serve as electrophilic •CF2H radical precursors under photoredox catalysis.

-

Bromodifluoroacetate (BrCF2CO2Et) and Difluoromethanesulfonyl Chloride (CF2HSO2Cl): These can generate •CF2H radicals under reductive conditions, often through photoredox catalysis.

Initiation Methods:

-

Chemical Oxidation: Using oxidants like tert-butyl hydroperoxide (TBHP) or potassium persulfate (K2S2O8) to induce the formation of •CF2H from precursors like DFMS.

-

Photoredox Catalysis: Employing photocatalysts such as iridium or ruthenium complexes, or organic dyes like Eosin Y, which, upon visible light irradiation, can initiate single-electron transfer (SET) processes to generate the •CF2H radical.

-

Electrochemical Methods: Utilizing an electric current to mediate the redox processes that lead to the formation of the •CF2H radical.

Radical Reaction Mechanisms

The general mechanism for radical difluoromethylation involves three key steps: initiation, propagation, and termination.

Initiation: The process by which the difluoromethyl radical is first generated from its precursor.

Propagation: A chain reaction process where the •CF2H radical reacts with the substrate to form a new radical intermediate. This intermediate then continues the chain by reacting with another molecule.

Below are visualizations of common radical reaction pathways involving the •CF2H radical.

Caption: General mechanism of a radical chain reaction for difluoromethylation.

Experimental Protocols

The following are detailed protocols for key radical difluoromethylation reactions.

Protocol 1: Photocatalytic Difluoromethylation of Heteroarenes

This protocol describes the difluoromethylation of N-containing heteroarenes using a sulfonium salt as the •CF2H precursor and a photocatalyst.[1]

Materials:

-

Heteroarene substrate (e.g., quinoxalin-2(1H)-one) (1.0 equiv)

-

S-(difluoromethyl)di(p-xylyl)sulfonium tetrafluoroborate (1.5 equiv)

-

fac-[Ir(ppy)3] (photocatalyst, 1-5 mol%)

-

Dimethylformamide (DMF) as solvent

-

Schlenk tube or vial

-

Blue LED light source

-

Magnetic stirrer

Procedure:

-

To a Schlenk tube, add the heteroarene substrate, S-(difluoromethyl)di(p-xylyl)sulfonium tetrafluoroborate, and fac-[Ir(ppy)3].

-

Add DMF to dissolve the reagents (concentration typically 0.1 M).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Seal the tube and place it in front of a blue LED light source.

-

Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).

-

Upon completion, quench the reaction and purify the product by column chromatography on silica gel.

Caption: A typical experimental workflow for photocatalytic difluoromethylation.

Protocol 2: Hydrodifluoromethylation of Alkenes with Difluoroacetic Acid

This protocol outlines a metal-free, photocatalyst-free hydrodifluoromethylation of alkenes using difluoroacetic acid.[2]

Materials:

-

Alkene substrate (1.0 equiv)

-

Difluoroacetic acid (6.0 equiv)

-

Phenyliodine(III) diacetate (PIDA) (3.0 equiv, added in two portions)

-

Tetrahydrofuran (THF) as solvent

-

Reaction vessel (e.g., sealed tube)

-

Visible light source (e.g., blue LEDs, 450 nm)

-

Heating block or oil bath

Procedure:

-

In a reaction vessel, dissolve the alkene substrate in THF.

-

Add difluoroacetic acid and the first portion of PIDA (1.5 equiv).

-

Seal the vessel and irradiate with a visible light source at 50 °C for 6 hours.

-

Add the second portion of PIDA (1.5 equiv) to the reaction mixture.

-

Continue to irradiate at 50 °C for another 8 hours (total reaction time of 14 hours).

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired product.

Protocol 3: Sandmeyer-type Difluoromethylation of Arenediazonium Salts

This protocol describes the conversion of arenediazonium salts to difluoromethyl arenes using a copper-mediated reaction.[3][4]

Materials:

-

Arenediazonium tetrafluoroborate (1.0 equiv)

-

(Difluoromethyl)trimethylsilane (TMS-CF2H) (2.5 equiv)

-

Copper(I) thiocyanate (CuSCN) (1.0 equiv)

-

Cesium fluoride (CsF) (3.0 equiv)

-

Dimethylformamide (DMF) as solvent

-

Reaction flask

Procedure:

-

In a reaction flask, preform the difluoromethyl-copper reagent by stirring TMS-CF2H, CuSCN, and CsF in DMF at 40 °C for 1 hour.

-

Cool the mixture to 0 °C.

-

Add the arenediazonium tetrafluoroborate dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data

The following tables summarize the yields of various difluoromethylation reactions on different substrates.

Table 1: Photocatalytic Difluoromethylation of Coumarins with NaSO2CF2H and Eosin Y [5]

| Substrate (Coumarin Derivative) | Yield (%) |

| Coumarin | 85 |

| 6-Methylcoumarin | 82 |

| 7-Methoxycoumarin | 78 |

| 6-Chlorocoumarin | 75 |

| 6-Bromocoumarin | 73 |

| 6-Nitrocoumarin | 55 |

Table 2: Hydrodifluoromethylation of Alkenes with Difluoroacetic Acid and PIDA

| Substrate (Alkene) | Yield (%) |

| Styrene | 75 |

| 4-Methylstyrene | 78 |

| 4-Methoxystyrene | 72 |

| 4-Chlorostyrene | 68 |

| 1-Octene | 55 |

| Cyclohexene | 62 |

Table 3: Sandmeyer-type Difluoromethylation of Arenediazonium Salts [3][6][7]

| Substrate (Arenediazonium Tetrafluoroborate) | Yield (%) |

| 4-Methoxybenzenediazonium tetrafluoroborate | 72 |

| 4-Nitrobenzenediazonium tetrafluoroborate | 83 |

| 4-Cyanobenzenediazonium tetrafluoroborate | 67 |

| 4-(Trifluoromethyl)benzenediazonium tetrafluoroborate | 74 |

| Naphthalene-2-diazonium tetrafluoroborate | 65 |

| Pyridine-3-diazonium tetrafluoroborate | 58 |

Signaling Pathways and Logical Relationships

In the context of these radical reactions, the "signaling pathway" can be understood as the catalytic cycle that enables the desired transformation.

Caption: A simplified photocatalytic cycle for radical difluoromethylation.